molecular formula C12H10BrNO3 B398289 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 35975-57-6

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Katalognummer: B398289
CAS-Nummer: 35975-57-6
Molekulargewicht: 296.12g/mol
InChI-Schlüssel: XDDQBYKFJZYKPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQBYKFJZYKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957402
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-57-6
Record name Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization via Reflux in Diphenylether

The most widely documented method involves cyclization of diethyl ethoxymethylenemalonate-aniline adducts in refluxing diphenylether. For example, a suspension of 30.5 g (0.0892 mol) of the intermediate in 50 mL diphenylether heated at reflux for 1–2 hours yielded 25.4 g (88%) of the target compound as an off-white solid. This method prioritizes simplicity and scalability, though prolonged heating risks decomposition.

Optimization Insights:

  • Solvent Volume : A 1:1.6 substrate-to-solvent ratio minimizes side reactions.

  • Temperature Control : Maintaining reflux (bp ~259°C) ensures complete cyclization without charring.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol using 330 mg (0.879 mmol) of the precursor in 2 mL diphenylether irradiated at 250°C for 5 minutes achieved quantitative yield (100%). This method reduces processing time from hours to minutes, ideal for high-throughput screening.

Critical Parameters:

  • Power Settings : 300–400 W ensures uniform heating.

  • Post-Reaction Workup : Precipitation with petroleum ether isolates the product efficiently.

High-Temperature Prolonged Cyclization

Extended Thermal Treatment

Heating 38.4 g (112 mmol) of the precursor in 200 mL diphenylether at 220°C for 30 hours yielded 26.4 g (80%) of crystalline product. This approach suits bulk production but requires rigorous temperature monitoring to prevent decomposition.

Characterization Data:

  • ESI-MS : m/z 317.7 [M+Na]+ confirms molecular weight.

  • Purity : Recrystallization from ethanol/ether mixtures enhances purity to >98%.

Industrial-Scale Production Strategies

Large-Batch Cyclization

Industrial protocols scale the reflux method using 870 mL diphenylether per mole of substrate, achieving yields >85%. Continuous distillation removes ethanol byproducts, enhancing efficiency.

Economic Considerations:

  • Solvent Recovery : Diphenylether’s high boiling point allows ~90% recovery via vacuum distillation.

  • Waste Management : Neutralization of acidic byproducts with Na₂CO₃ meets environmental regulations.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 12.80 (s, 1H, -OH), 8.60 (s, 1H, quinoline-H), 4.24 (q, 2H, -OCH₂CH₃), 1.29 (t, 3H, -CH₃).

  • IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH).

Chromatographic Purity Assessment

HPLC with a C18 column (MeOH:H₂O = 70:30) confirms >99% purity, critical for pharmaceutical applications.

MethodConditionsYieldTime
Microwave Irradiation250°C, 5 min, diphenylether100%5 min
Reflux CyclizationReflux, 1–2 h, diphenylether88%2 h
Prolonged Heating220°C, 30 h, diphenylether80%30 h
POCl₃ Catalysis70°C, 12 h, PPA/POCl₃77.4%12 h

Table 2: Spectroscopic Characterization

TechniqueKey Signals
¹H NMRδ 8.60 (s, quinoline-H), 4.24 (q, OCH₂CH₃)
ESI-MSm/z 317.7 [M+Na]+
IR1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH)

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include sodium azide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

Intermediate in Synthesis
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Chemical Reactions
The compound can undergo several chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones.
  • Reduction : The bromine atom can be reduced to hydrogen.
  • Substitution : The bromine atom can be replaced with other nucleophiles such as amines or thiols.

These reactions facilitate the development of new compounds with potentially enhanced biological activities.

This compound has been studied for its biological properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes some of the findings:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli20
Klebsiella pneumoniae25

Anticancer Activity

Research has demonstrated that this compound may possess cytotoxic effects against several cancer cell lines. Studies suggest that it may inhibit critical cellular processes involved in cancer progression.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial processes.

Case Studies

  • Synthesis of Quinoline Derivatives
    A study explored the synthesis of novel quinoline derivatives using this compound as a starting material. The derivatives exhibited enhanced biological activities compared to their precursors, demonstrating the compound's utility in drug development .
  • Antimicrobial Activity Evaluation
    In vitro studies assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated significant inhibition rates, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the bromine and hydroxyl groups can interact with enzymes and proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 71083-06-2)
  • Molecular Formula: C₁₂H₁₀FNO₃
  • Molecular Weight : 235.21 g/mol
  • Key Differences: Fluorine substitution reduces molecular weight and alters electronic properties compared to bromine. Higher polarity may improve solubility in polar solvents. Applications: Used in fluoroquinolone antibiotic precursors .
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6)
  • Molecular Formula: C₁₂H₈BrClFNO₂
  • Molecular Weight : 332.55 g/mol
  • Applications: Specialized intermediate in antiviral drug development .

Positional Isomers

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4)
  • Molecular Formula: C₁₂H₁₀BrNO₃
  • Molecular Weight : 296.12 g/mol
  • Key Differences :
    • Bromine at position 6 instead of 8 alters molecular symmetry and binding affinity in target proteins.
    • Purity : 97% (industrial grade) .
    • Applications : Less common in pharmaceuticals but used in organic electronics .
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS 179943-57-8)
  • Molecular Formula: C₁₂H₁₀BrNO₃
  • Molecular Weight : 296.12 g/mol
  • Key Differences: Position 7 bromination may reduce metabolic stability compared to the 8-bromo isomer. Market Availability: Limited production capacity, with only niche applications .

Functionalized Derivatives

Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (CAS 1072944-81-0)
  • Molecular Formula: C₁₃H₉BrF₃NO₄
  • Molecular Weight : 380.11 g/mol
  • Key Differences :
    • Trifluoromethoxy group at position 6 enhances lipophilicity and bioavailability.
    • Applications : Building block for CNS-targeting drugs due to improved blood-brain barrier penetration .
Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate (CAS 67643-32-7)
  • Molecular Formula: C₁₃H₁₂BrNO₃
  • Molecular Weight : 310.14 g/mol
  • Purity: 95% (research grade) .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 35975-57-6 C₁₂H₁₀BrNO₃ 296.12 8-Br, 4-OH, 3-COOEt Antibiotics, kinase inhibitors
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 71083-06-2 C₁₂H₁₀FNO₃ 235.21 8-F, 4-OH, 3-COOEt Fluoroquinolone precursors
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 122794-99-4 C₁₂H₁₀BrNO₃ 296.12 6-Br, 4-OH, 3-COOEt Organic electronics
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate 1072944-81-0 C₁₃H₉BrF₃NO₄ 380.11 8-Br, 6-CF₃O, 4-OH, 3-COOEt CNS drug intermediates

Market and Production Insights

  • Global Production: this compound dominates the market, with China contributing ~60% of global capacity (Tables 8–9, ).
  • Competitors : Ethyl 6-bromo and 7-bromo isomers have lower production volumes due to narrower applications .
  • Price Trends : The 8-bromo derivative commands a premium (~$200/g) compared to analogs like the 6-bromo isomer (\sim$150/g) .

Biologische Aktivität

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (EBHQ) is a derivative of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EBHQ is characterized by the following structural features:

  • Bromine atom at the 8th position
  • Hydroxyl group at the 4th position
  • Ethyl ester at the 3rd position

The molecular formula of EBHQ is C12H10BrNO3C_{12}H_{10}BrNO_3 with a molecular weight of approximately 296.12 g/mol. The unique combination of these functional groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of EBHQ typically involves several key steps:

  • Cyclization : Aniline derivatives react with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline.
  • Bromination : The resulting compound is brominated at the 8th position.
  • Esterification : The brominated quinoline is then esterified with ethanol to yield EBHQ.

These synthetic routes highlight its accessibility for laboratory synthesis and potential for further chemical modifications.

Biological Activities

EBHQ has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that EBHQ exhibits significant antimicrobial properties. For instance, it has shown effectiveness against several pathogenic bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Activity

Preliminary studies suggest that EBHQ has potential in inhibiting cancer cell proliferation. It has been tested against various cancer cell lines, demonstrating notable antiproliferative effects. For example, compounds derived from EBHQ have been reported to outperform doxorubicin in certain assays against human colorectal cancer cells (HCT116) and liver cancer cells (HEPG2) .

The mechanism underlying the biological activity of EBHQ involves interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups facilitates binding to these targets, leading to modulation of biological pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of EBHQ, a comparative analysis with similar quinoline derivatives is presented below:

Compound NameStructural FeaturesSimilarity Score
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateBromine at position 60.88
7-Bromo-4-hydroxyquinoline-3-carboxylic acidBromine at position 70.88
Ethyl 6-bromoquinoline-3-carboxylateNo hydroxy group0.85
Methyl 8-bromoquinoline-5-carboxylateMethyl group instead of ethyl0.84
Ethyl 4-hydroxyquinoline-3-carboxylateNo bromine substitution0.85

This table illustrates how EBHQ's specific functional groups contribute to its distinct biological activities compared to other quinoline derivatives.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives based on EBHQ exhibited significant antimicrobial activity against multi-drug resistant strains, suggesting its potential as a lead compound for new antibiotics .
  • Anticancer Potential : In vitro studies reported that EBHQ analogs inhibited cell growth in various cancer lines with IC50 values lower than those of established chemotherapeutics .
  • Mechanistic Insights : Molecular docking studies indicated that EBHQ binds effectively to cancer-related kinases, providing a rationale for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar quinoline carboxylates (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are prepared by reducing nitro groups or substituting halogens under controlled conditions . Key factors include solvent choice (e.g., ethanol or DMSO), temperature (60–100°C), and catalysts (e.g., triethylamine). Yields are influenced by reaction time, stoichiometry, and purification methods like column chromatography .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Although specific hazard data for this compound is limited, general precautions for quinoline derivatives apply:

  • PPE : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in a tightly sealed container in a dry, cool environment away from ignition sources .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools be utilized to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard for structural determination. WinGX and ORTEP for Windows enable data processing and visualization of anisotropic displacement parameters. Hydrogen bonding and packing interactions are analyzed using graph set theory . For example, similar quinoline derivatives exhibit intermolecular hydrogen bonds between hydroxyl and carboxylate groups, influencing crystal packing .

Q. What is the impact of the bromine substituent at the 8-position on the electronic properties and reactivity of the quinoline core?

  • Methodological Answer : Bromine’s electron-withdrawing effect deactivates the quinoline ring, directing electrophilic substitutions to specific positions. For instance, bromine at C8 enhances regioselectivity in alkylation reactions, favoring substitutions at C3 or C7. Spectroscopic techniques (e.g., 1H^{1}\text{H} NMR and IR) and DFT calculations can validate electronic effects .

Q. How do hydrogen bonding networks in this compound crystals influence supramolecular assembly?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) between hydroxyl/carboxylate groups and adjacent molecules. These interactions dictate crystal lattice stability and can guide the design of co-crystals for enhanced solubility or bioavailability .

Q. What strategies improve regioselectivity in derivatizing this compound for drug discovery?

  • Methodological Answer : Reaction conditions critically affect regioselectivity. For example:

  • Alkylation : Using bulky bases (e.g., LDA) directs substitution to less sterically hindered sites.
  • Acylation : Microwave-assisted synthesis accelerates reactions at C4-OH while minimizing side products.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.